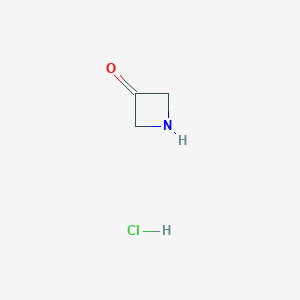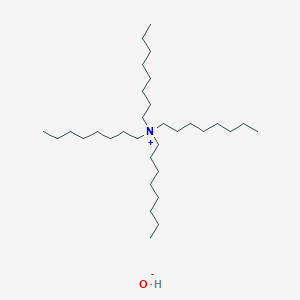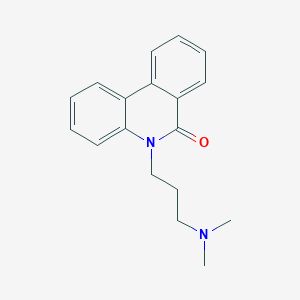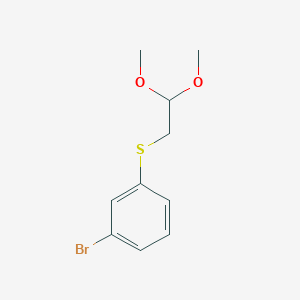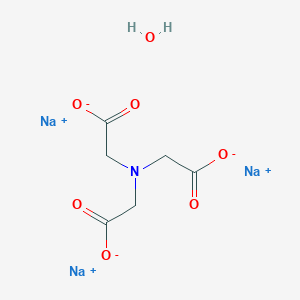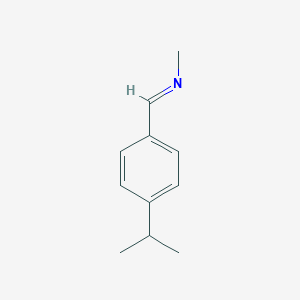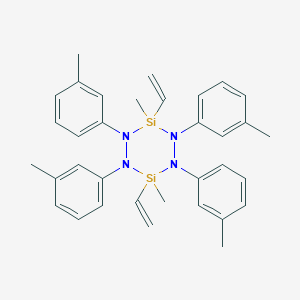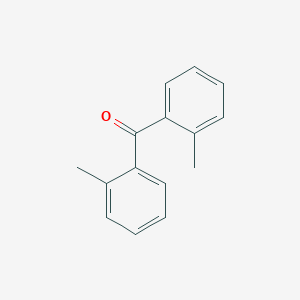
双(2-甲基苯基)甲酮
描述
Bis(2-methylphenyl)methanone, also known as bis(m-tolyl)ketone, is a chemical compound that consists of a ketone functional group flanked by two 2-methylphenyl groups. This compound is part of a broader class of bis(aryl)methanones, which have been studied for their potential applications in various fields, including organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of bis(2-methylphenyl)methanone-like compounds can be achieved through various methods. For instance, bis(4-alkoxyphenyl)methanols can be transformed into polysubstituted cyclopentenes using Lewis acid-catalyzed reactions with (diarylmethylene)cyclopropanes, as described in the synthesis of related compounds . Additionally, the synthesis of bis(benzo[b]thiophen-2-yl)methane derivatives, which are structurally related to bis(2-methylphenyl)methanone, has been reported, providing insights into the synthetic strategies that could be applied to bis(2-methylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of bis(2-methylphenyl)methanone can be inferred from related compounds. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol provides information on the molecular conformation and packing, which could be similar in bis(2-methylphenyl)methanone due to the presence of phenyl groups and a central methanone . The molecular conformation and crystal packing of bis(benzo[b]thiophen-2-yl)methanone derivatives also offer comparative insights into the structure of bis(2-methylphenyl)methanone .
Chemical Reactions Analysis
Bis(2-methylphenyl)methanone and its derivatives can participate in various chemical reactions. For example, bis(1H-2-indolyl)methanones, which share the methanone group, have been studied as inhibitors of the platelet-derived growth factor receptor kinase, indicating the potential reactivity of the methanone group in biological systems . Furthermore, the palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols suggests that bis(2-methylphenyl)methanone could undergo similar palladium-catalyzed transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-methylphenyl)methanone can be deduced from related compounds. For instance, the synthesis and properties of acylphosphanes, which include the analysis of NMR and IR spectroscopy, provide valuable information on the binding and structural properties that could be relevant to bis(2-methylphenyl)methanone . Additionally, the crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane, such as interplanar angles and dihedral angles, can be used to predict the physical properties of bis(2-methylphenyl)methanone .
科学研究应用
抗氧化性质:一项研究合成了源自双(3,4-二甲氧基苯基)甲酮的溴酚类化合物,并评估了它们的抗氧化和自由基清除活性。这些合成的溴酚类化合物表现出有效的抗氧化能力 (Balaydın等人,2010)。
抗菌和抗真菌活性:另一种双(2-甲基苯基)甲酮的衍生物,具体为双(3-((E)-1-(2-羟基苯基)乙烯胺)苯基)甲酮,被合成并测试其抗真菌和抗菌性能 (Jalbout et al., 2006)。
光化学反应性:对通过氧化双(2-羟基-3,5-二叔丁基苯基)甲酮获得的螺二烯酮的光化学反应性进行研究,揭示了其在紫外辐射下形成二苯并呋喃衍生物的能力 (Izuoka et al., 1988)。
热激活荧光发射体:一项研究探讨了双(4-(9′-苯基-9H,9′H-[3,3′-联吡唑]-9-基)苯基)甲酮作为热激活延迟荧光发射体用于蓝色发射颜色,展示了其高效率 (Kim, Choi, & Lee, 2016)。
分子晶体中的相行为:对双(4-氟苯基)甲酮的热容量和相行为进行了分析,显示出微量杂质对化合物的热行为产生显著影响 (Saito, Huzisawa, & Ikemoto, 1998)。
抑制血小板源性生长因子受体激酶:与双(2-甲基苯基)甲酮相关的双(1H-2-吲哚基)甲酮被确认为血小板源性生长因子受体酪氨酸激酶的新型抑制剂,在靶向治疗中显示出潜力 (Mahboobi et al., 2002)。
防晒霜中的紫外线稳定剂:双(4-羟基苯基)甲酮,一种常见的紫外线稳定剂,被研究其潜在的内分泌干扰效应,并强调了需要将其从水生生态系统中清除的必要性 (Mao et al., 2022)。
属性
IUPAC Name |
bis(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFAFKPBOLMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906639 | |
| Record name | Bis(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)methanone | |
CAS RN |
1018-97-9 | |
| Record name | 2,2'-DIMETHYLBENZOPHENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


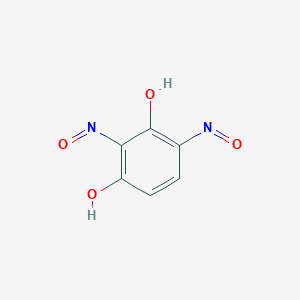
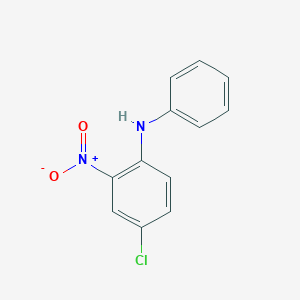
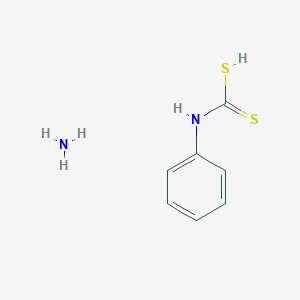
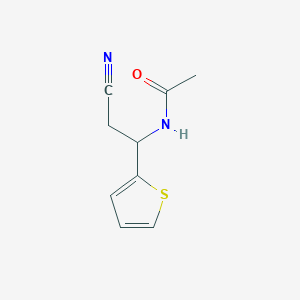
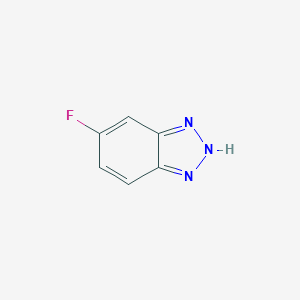
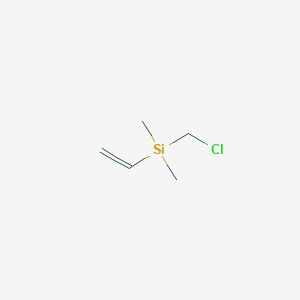
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
